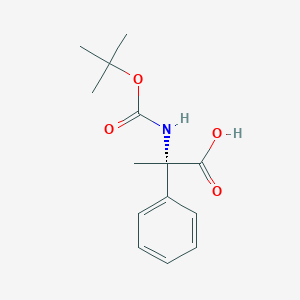

(S)-2-(Boc-amino)-2-phenylpropanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(S)-2-(Boc-amino)-2-phenylpropanoic acid is a chiral amino acid derivative that features a tert-butoxycarbonyl (Boc) protecting group on the amino function. This compound is widely used in peptide synthesis and serves as a building block in the preparation of various pharmaceuticals and biologically active molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Boc-amino)-2-phenylpropanoic acid typically involves the protection of the amino group of (S)-2-amino-2-phenylpropanoic acid using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a suitable base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The Boc-protected amino acid is then purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Análisis De Reacciones Químicas

Types of Reactions

(S)-2-(Boc-amino)-2-phenylpropanoic acid undergoes various chemical reactions, including:

Deprotection: The Boc group can be removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid in organic solvents.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides, esters, and other derivatives.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid in dichloromethane, hydrochloric acid in dioxane.

Substitution: Carbodiimides (e.g., EDC, DCC) for amide bond formation, alcohols for esterification.

Major Products Formed

Deprotection: (S)-2-amino-2-phenylpropanoic acid.

Substitution: Various amides and esters depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Peptide Synthesis

Overview:

Boc-phenylalanine is widely utilized as a building block in peptide synthesis due to its protective Boc (tert-butyloxycarbonyl) group, which allows for selective reactions without interfering with other functional groups. The Boc group can be easily removed under mild acidic conditions, facilitating the formation of peptides.

Case Study:

In a study published in Methods in Enzymology, researchers demonstrated the use of Boc-phenylalanine in synthesizing cyclic peptides that exhibit enhanced biological activity compared to their linear counterparts. The incorporation of this amino acid improved the stability and binding affinity of the peptides to target proteins .

Drug Development

Overview:

The compound has been identified as a useful intermediate in the synthesis of various pharmaceutical agents. Its structural properties allow it to be modified into derivatives that exhibit promising therapeutic effects.

Case Study:

A notable application was reported in a study focusing on proteasome inhibitors. Researchers synthesized a series of compounds based on Boc-phenylalanine that showed potent inhibitory activity against cancer cell lines. These compounds were designed to enhance cell permeability and selectivity for specific proteasome active sites, resulting in increased efficacy against multiple myeloma cells .

Biochemical Research

Overview:

Boc-phenylalanine serves as a non-canonical amino acid for studying protein interactions and functions. Its incorporation into proteins allows researchers to investigate the effects of specific amino acid substitutions on protein behavior.

Case Study:

In a study published in Nature Communications, scientists employed Boc-phenylalanine to create fluorescently labeled proteins for live-cell imaging. This approach facilitated the observation of dynamic protein interactions in real-time, providing insights into cellular processes such as signal transduction and membrane trafficking .

Custom Synthesis Services

Overview:

Due to its versatility, Boc-phenylalanine is frequently included in custom synthesis services offered by chemical suppliers. This enables researchers to acquire tailored compounds for specific experimental needs.

Applications:

- Custom peptide synthesis

- Development of labeled compounds for tracking biological processes

- Synthesis of drug candidates with optimized pharmacological properties

Data Table: Summary of Applications

Mecanismo De Acción

The mechanism of action of (S)-2-(Boc-amino)-2-phenylpropanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino function during chemical reactions, preventing unwanted side reactions and ensuring selective formation of peptide bonds . Upon deprotection, the free amino group can participate in further reactions to form the desired peptide or protein .

Comparación Con Compuestos Similares

Similar Compounds

(S)-2-(Fmoc-amino)-2-phenylpropanoic acid: Features a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of Boc.

(S)-2-(Cbz-amino)-2-phenylpropanoic acid: Contains a benzyloxycarbonyl (Cbz) protecting group.

Uniqueness

(S)-2-(Boc-amino)-2-phenylpropanoic acid is unique due to its Boc protecting group, which offers stability under acidic conditions and can be easily removed under mild acidic conditions. This makes it particularly useful in solid-phase peptide synthesis where selective deprotection is crucial .

Actividad Biológica

(S)-2-(Boc-amino)-2-phenylpropanoic acid, also known by its CAS number 802541-88-4, is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, synthesizing findings from diverse studies to provide a comprehensive overview.

- Molecular Formula : C14H19NO4

- Molecular Weight : 265.3 g/mol

- Structure : The compound features a Boc (tert-butyloxycarbonyl) protecting group on the amino acid, which is crucial for its stability and reactivity in biological systems.

The biological activity of this compound is primarily attributed to its role as an amino acid derivative. It acts as a substrate for various enzymes and may influence metabolic pathways involving amino acids. The presence of the phenyl group enhances its interaction with biological receptors, potentially modulating their activity.

1. Antimicrobial Activity

Recent studies have shown that derivatives of amino acids, including those containing the Boc group, exhibit significant antimicrobial properties. For instance, conjugates formed with benzylpiperazine demonstrated enhanced activity against both Gram-positive and Gram-negative bacteria, with inhibition zones comparable to conventional antibiotics .

| Compound Type | Activity Level | Inhibition Zone (mm) |

|---|---|---|

| Trp-containing Conjugates | High | 9 - 12 |

| Phe-containing Conjugates | Moderate | 8 - 10 |

| Conventional Antibiotics | Standard Reference | Varies |

2. Cytotoxicity

Research indicates that certain derivatives of this compound have cytotoxic effects on cancer cell lines. For example, a study reported that specific conjugates exhibited IC50 values significantly lower than traditional chemotherapeutics, indicating potent anti-cancer properties .

3. Neuroprotective Effects

The antioxidant properties of this compound derivatives have been explored in the context of neurodegenerative diseases. Compounds with anserine units showed remarkable antioxidant activity, suggesting potential applications in treating conditions like Alzheimer's and Parkinson's diseases .

Case Study 1: Antimicrobial Efficacy

A study conducted on various Boc-amino acid conjugates revealed that those containing aromatic residues exhibited superior antimicrobial activity compared to their aliphatic counterparts. The findings emphasized the importance of structural modifications in enhancing biological efficacy.

Case Study 2: Cytotoxicity in Cancer Research

In vitro assays demonstrated that certain derivatives of this compound could effectively induce apoptosis in leukemia cells, with IC50 values reported as low as 0.13 µM. This suggests a promising avenue for developing new anticancer agents based on this compound .

Propiedades

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-13(2,3)19-12(18)15-14(4,11(16)17)10-8-6-5-7-9-10/h5-9H,1-4H3,(H,15,18)(H,16,17)/t14-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOGUASPHMADVMU-AWEZNQCLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(C1=CC=CC=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](C1=CC=CC=C1)(C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.